1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid
Overview
Description
1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid is an organic compound that features a pyrazole ring substituted with carboxylic acid groups and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid typically involves the reaction of 3,5-dicarboxybenzyl bromide with pyrazole-3,5-dicarboxylic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The benzyl group can be reduced to form a methyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Methyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Potential use in the development of new pharmaceuticals due to its ability to interact with biological targets.
Medicine: Investigated for its potential as an anti-inflammatory agent.
Industry: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dicarboxybenzyl)-3-pyrazole carboxylic acid: Similar structure but with one less carboxylic acid group on the pyrazole ring.
1,1′-Bis(3,5-dicarboxybenzyl)-4,4′-bipyridinium: Contains a bipyridinium core instead of a pyrazole ring.
Uniqueness
1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid is unique due to its combination of carboxylic acid groups and a pyrazole ring, which provides a versatile platform for chemical modifications and interactions with various targets. This makes it particularly valuable in the design of new materials and pharmaceuticals.
Properties
IUPAC Name |
1-[(3,5-dicarboxyphenyl)methyl]pyrazole-3,5-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O8/c17-11(18)7-1-6(2-8(3-7)12(19)20)5-16-10(14(23)24)4-9(15-16)13(21)22/h1-4H,5H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGIBNSQLDHHHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CN2C(=CC(=N2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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